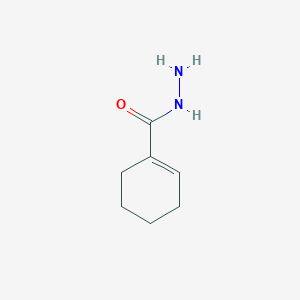

Cyclohexene-1-carbohydrazide

Description

Cyclohexene-1-carbohydrazide (C₇H₁₁N₃O) is a cyclohexene derivative featuring a carbohydrazide (-CONHNH₂) functional group at the 1-position. Carbohydrazides are typically synthesized via the reaction of carboxylic acid derivatives with hydrazine, suggesting that this compound may be derived from 1-cyclohexene-1-carboxylic acid (CAS 636-82-8, molecular weight 126.15 g/mol) through hydrazine substitution . This compound likely exhibits reactivity typical of carbohydrazides, including nucleophilic addition and condensation reactions, which are valuable in pharmaceutical and agrochemical synthesis.

Properties

CAS No. |

56700-58-4 |

|---|---|

Molecular Formula |

C7H12N2O |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

cyclohexene-1-carbohydrazide |

InChI |

InChI=1S/C7H12N2O/c8-9-7(10)6-4-2-1-3-5-6/h4H,1-3,5,8H2,(H,9,10) |

InChI Key |

UPVZJVPBINAGRG-UHFFFAOYSA-N |

SMILES |

C1CCC(=CC1)C(=O)NN |

Canonical SMILES |

C1CCC(=CC1)C(=O)NN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Cyclohexene-1-carbohydrazide, highlighting differences in functional groups, physicochemical properties, and applications:

Key Comparisons

Reactivity :

- The aldehyde group in 3-cyclohexene-1-carboxaldehyde confers high electrophilicity, making it prone to oxidation and nucleophilic addition. In contrast, the carbohydrazide group in this compound is nucleophilic, enabling condensation reactions (e.g., formation of hydrazones) .

- Carboxylic acids (e.g., cyclohexanecarboxylic acid) exhibit acidity (pKa ~4.5–5.0) and are often esterified or amidated, whereas carbohydrazides are more reactive toward electrophiles due to the -NHNH₂ moiety .

This compound, by analogy to hydrazine derivatives, may pose higher toxicity risks (e.g., hepatotoxicity), though specific data are unavailable.

Applications :

- Aldehydes are utilized in perfumery and polymer crosslinking, whereas carboxylic acids serve as intermediates in drug synthesis (e.g., ibuprofen derivatives) .

- Carbohydrazides are niche reagents in heterocyclic chemistry (e.g., triazole synthesis) and may exhibit bioactivity, though further studies are needed .

Research Findings and Data Gaps

Synthetic Routes: No direct synthesis data exist for this compound. However, analogous compounds like cyclohexanecarboxylic acid are synthesized via cyclohexene oxidation, suggesting possible pathways involving hydrazine substitution .

Thermodynamic Data :

- 1-Cyclohexene-1-carboxylic acid has a boiling point of 220–225°C (estimated), while 3-cyclohexene-1-carboxaldehyde is more volatile (boiling point ~175°C) . This compound likely has higher thermal stability due to hydrogen bonding.

Toxicological Profiles: 3-Cyclohexene-1-carboxaldehyde is classified as non-hazardous to water (nwg) but requires respiratory protection . Carbohydrazides, however, may share toxicity profiles with hydrazine (e.g., carcinogenicity), warranting caution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.